1-(3-methylbutyl)-1H-indol-5-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylbutyl)indol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-10(2)5-7-15-8-6-11-9-12(14)3-4-13(11)15/h3-4,6,8-10H,5,7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIZKTHDDBOQEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=CC2=C1C=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-Technical-Guide-to-Predicting-the-Mechanism-of-Action-for-1-(3-methylbutyl)-1H-indol-5-amine
Prepared by: A Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of the drug discovery process, critical for rationalizing phenotypic effects and anticipating potential side effects.[1][2] This guide presents a comprehensive, multi-tiered strategy for predicting the MoA of 1-(3-methylbutyl)-1H-indol-5-amine, a small molecule with an indole scaffold suggestive of potential neurological activity. As this compound is not extensively characterized in public literature, this document outlines a predictive and methodological framework. We will detail a systematic workflow that begins with in silico hypothesis generation, progresses to empirical in vitro target validation, and culminates in the characterization of cellular signaling pathways. This approach is designed to be a self-validating system, where computational predictions are rigorously tested through established experimental protocols, ensuring a high degree of scientific integrity.
Introduction: Structural Rationale and Strategic Overview
The molecular structure of this compound provides the foundational logic for our investigative strategy. The core 1H-indol-5-amine moiety is a well-known pharmacophore present in numerous biologically active compounds, most notably serotonin (5-hydroxytryptamine, 5-HT). Serotonin receptors are a large family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that play crucial roles in a vast array of physiological and neurological processes.[3][4] The presence of the indoleamine structure strongly suggests that this compound may interact with one or more of the 14 known 5-HT receptor subtypes.[5]
The 1-(3-methylbutyl) substituent, an isopentyl group, will significantly influence the compound's lipophilicity, membrane permeability, and steric interactions within a receptor's binding pocket, thereby defining its specific affinity and functional activity (i.e., agonist, antagonist, or inverse agonist).
Our strategy, therefore, is to systematically test the hypothesis that this compound is a modulator of serotonergic signaling. This will be achieved through a three-phase workflow:
-
Phase 1: In Silico Profiling & Hypothesis Generation: Employ computational models to predict potential molecular targets and binding affinities.
-
Phase 2: In Vitro Target Validation & Functional Characterization: Use biochemical and cell-based assays to experimentally confirm predicted targets and determine the compound's functional effect.
-
Phase 3: Cellular Pathway Elucidation: Investigate the downstream signaling cascades modulated by the compound to build a complete MoA profile.
This structured approach maximizes efficiency by using cost-effective computational methods to guide more resource-intensive experimental work.[6][7]
Figure 1: A high-level overview of the integrated workflow for MoA prediction.
Phase 1: In Silico Profiling and Hypothesis Generation
The initial phase leverages computational tools to generate testable hypotheses, saving significant time and resources.[8][9] This is achieved by screening the compound's structure against databases of known biological targets.[10]
Ligand-Based Target Prediction
This approach operates on the principle of chemical similarity: molecules with similar structures often have similar biological targets. We will use 2D fingerprint and 3D shape-based algorithms to compare this compound against libraries of compounds with known bioactivity, such as ChEMBL.
-
Rationale: The indoleamine core is a strong indicator of serotonergic activity. This analysis will quantify that similarity and predict which specific 5-HT receptor subtypes are most likely to be targets based on the similarity to known selective ligands.
Structure-Based Target Prediction (Molecular Docking)
Where high-quality 3D structures of potential targets exist (e.g., cryo-EM or crystal structures of 5-HT receptors), molecular docking simulations will be performed.[10] This method predicts the preferred binding orientation and affinity of the compound within the receptor's binding pocket.
-
Rationale: Docking provides a structural hypothesis for the interaction. It can predict key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and provide a rank-ordering of potential targets based on calculated binding energy scores. This is crucial for prioritizing which targets to pursue in experimental validation.
Phase 2: In Vitro Target Validation and Functional Characterization
This phase uses established, robust biochemical and cell-based assays to empirically test the hypotheses generated in silico.
Target Affinity Determination: Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[11][12]
-
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells expressing human 5-HT2A).[13]
-
Incubation: Incubate the membrane preparation with a fixed concentration of a known radioligand (e.g., [³H]-ketanserin for 5-HT2A) and a range of concentrations of the unlabeled test compound, this compound.[11][13]
-
Separation: After reaching equilibrium, separate the bound from free radioligand via rapid vacuum filtration onto glass fiber filters.[11][14]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. The Ki value represents the affinity of the compound for the receptor.[13]
-
-
Self-Validation: The assay includes controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand) to ensure the calculated specific binding is accurate.
Functional Activity Characterization
Once binding is confirmed, it is essential to determine the compound's functional effect: is it an agonist (activates the receptor), an antagonist (blocks the agonist from binding), or an inverse agonist (reduces the receptor's basal activity)?[15][16] The choice of functional assay depends on the G-protein coupling of the target receptor.[17]
Table 1: Hypothetical Target Receptors and Corresponding Functional Assays
| Hypothesized Target | G-Protein Coupling | Primary Second Messenger | Recommended Functional Assay |
| 5-HT1A Receptor | Gαi/o | ↓ cAMP | cAMP Accumulation Assay [18][19] |
| 5-HT2A Receptor | Gαq/11 | ↑ IP₃ / DAG (Ca²⁺) | Calcium Flux Assay |
| 5-HT4 Receptor | Gαs | ↑ cAMP | cAMP Accumulation Assay [20][21] |
-
Experimental Protocol: Gs/Gi-Coupled Receptor cAMP Assay
-
Cell Plating: Seed cells expressing the target receptor (e.g., 5-HT1A or 5-HT4) in a multi-well plate.
-
Agonist Mode Testing: Add varying concentrations of this compound to the cells and incubate.
-
Antagonist Mode Testing: Pre-incubate cells with varying concentrations of this compound, then add a known agonist at its EC50 concentration.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF or AlphaScreen.[22] For a Gs-coupled receptor, an agonist will increase cAMP; for a Gi-coupled receptor, an agonist will decrease forskolin-stimulated cAMP levels.[19] An antagonist will block the effect of the known agonist, while an inverse agonist will decrease basal cAMP levels.[23]
-
Phase 3: Cellular Pathway Elucidation
With a confirmed target and functional activity, the final phase investigates the downstream cellular consequences of receptor engagement.
Target Engagement in Live Cells
Techniques like Bioluminescence Resonance Energy Transfer (BRET) can confirm the interaction between the receptor and its immediate signaling partners (e.g., G-proteins, β-arrestin) in real-time within living cells.[24][25]
-
Rationale: BRET assays provide dynamic information about receptor activation and can reveal "biased agonism," where a ligand preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin), which has significant therapeutic implications.[26]
Downstream Signaling Pathway Analysis
The activation of a GPCR initiates a cascade of phosphorylation events. Western blotting is a robust technique to measure the phosphorylation state of key downstream proteins.[27] For many GPCRs, including 5-HT2A, a common downstream node is the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[28]
-
Experimental Protocol: Phospho-ERK Western Blot
-
Cell Treatment: Treat cells expressing the target receptor with this compound for various times and at various concentrations.
-
Lysis & Protein Quantification: Lyse the cells and determine the total protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate protein lysates by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[27]
-
Immunoblotting: Probe the membrane first with an antibody specific to the phosphorylated form of ERK (p-ERK).
-
Detection: Use a chemiluminescent or fluorescent secondary antibody to detect the p-ERK signal.
-
Stripping and Reprobing: Strip the membrane and re-probe with an antibody for total ERK (t-ERK) to serve as a loading control.[29]
-
Analysis: Quantify the band intensities and express the results as a ratio of p-ERK to t-ERK to determine the fold-change in ERK activation.[30]
-
Figure 2: A hypothetical signaling cascade for a 5-HT2A receptor agonist.
Conclusion: Synthesizing an Integrated MoA Profile
By systematically progressing through this three-phase workflow, researchers can build a high-confidence mechanism of action profile for novel compounds like this compound. The integration of predictive computational modeling with rigorous, self-validating experimental protocols ensures both efficiency and accuracy. The resulting MoA profile—including target identity, binding affinity, functional activity, and downstream pathway modulation—is essential for advancing a compound through the drug discovery pipeline and for understanding its potential therapeutic applications and liabilities.
References
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Title: Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Source: Bioinformatics | Oxford Academic URL: [Link]
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Title: Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. Source: PMC (PubMed Central) URL: [Link]
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Title: Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Source: PMC (PubMed Central) URL: [Link]
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Title: Types of Serotonin Receptors and Serotonin Receptor Pharmacology. Source: YouTube URL: [Link]
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Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Source: AMB Express URL: [Link]
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Theoretical UV-Vis and NMR spectra of 1-(3-methylbutyl)-1H-indol-5-amine
Topic: Theoretical UV-Vis and NMR Spectra of 1-(3-methylbutyl)-1H-indol-5-amine Content Type: Technical Whitepaper & Predictive Analysis Guide Audience: Medicinal Chemists, Spectroscopists, and Computational Chemists
Executive Summary
This technical guide provides a comprehensive theoretical analysis of This compound , a functionalized indole derivative relevant to serotonin receptor modulation and kinase inhibitor scaffolds.
In the absence of widespread empirical data for this specific derivative, this guide establishes a predictive spectral profile based on Time-Dependent Density Functional Theory (TD-DFT) and Gauge-Including Atomic Orbital (GIAO) methodologies. The analysis isolates the electronic contributions of the 5-amino auxochrome and the N1-isopentyl chain, providing researchers with a self-validating framework for structural confirmation.
Computational Framework & Methodology
To ensure high-fidelity spectral prediction, we utilize a hybrid density functional theory approach. The structural geometry must be minimized before any spectral properties are calculated.
1.1 The Theoretical Workflow
The following diagram outlines the logical progression from 2D structure to spectral data generation.
Figure 1: Standardized computational workflow for ab initio spectral prediction of indole derivatives.
1.2 Protocol Standards
-
Geometry Optimization: B3LYP/6-311++G(d,p) in gas phase.
-
UV-Vis (Excited States): TD-DFT using CAM-B3LYP (Coulomb-Attenuating Method) is preferred over standard B3LYP for charge-transfer systems like amino-indoles to avoid ghost states. Solvent effects modeled via PCM (Polarizable Continuum Model) in Methanol.
-
NMR (Shielding Tensors): GIAO-DFT at B3LYP/6-311+G(2d,p) level. Reference standard: Tetramethylsilane (TMS) calculated at the exact same level of theory.
Theoretical UV-Vis Spectroscopy
The UV-Vis profile of this compound is dominated by the indole chromophore, significantly modified by the 5-amino auxochrome.
2.1 Electronic Transitions (HOMO-LUMO)
The 5-amino group acts as a strong
-
Primary Band (
): The transition from the ground state ( ) to the first excited state ( ) involves charge transfer from the pyrrole ring/amino nitrogen to the benzene ring. -
Bathochromic Shift: Compared to unsubstituted indole (
nm), the 5-amino group shifts the absorption maximum to the 295–310 nm range.
2.2 Predicted Spectral Data (Table)
| Parameter | Gas Phase (Predicted) | Methanol (PCM Model) | Assignment |
| 288 nm | 302 nm | HOMO | |
| 265 nm | 274 nm | HOMO-1 | |
| Oscillator Strength ( | 0.08 | 0.12 | Allowed Transition |
| Band Character | Sharp | Broad | Solvatochromic broadening |
Critical Insight: In protic solvents like Methanol, H-bonding with the 5-NH2 group may cause a slight blue shift (hypsochromic) compared to aprotic polar solvents (DMSO) due to stabilization of the ground state lone pair. However, the general trend is a Red Shift relative to non-polar solvents.
Theoretical NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides the definitive structural fingerprint. The N1-substitution is the key differentiator from the precursor 5-aminoindole.
3.1 1H NMR Prediction (400 MHz, DMSO-d6)
The N1-isopentyl group removes the characteristic broad indole N-H singlet (typically 10-11 ppm), replacing it with aliphatic signals.
Figure 2: Logic map for 1H NMR signal assignment. Note the distinct separation between the aromatic core and the isopentyl tail.
3.2 Tabulated Chemical Shifts (Predicted vs. Benchmark)
| Position | Type | Predicted Shift ( | Multiplicity ( | Diagnostic Note |
| N-H (Indole) | - | Absent | - | Confirmation of N1-alkylation |
| 5-NH2 | Amine | 4.20 - 4.60 | Broad Singlet | Disappears with D2O shake |
| H-4 | Ar-H | 6.65 - 6.70 | Doublet ( | Shielded by 5-NH2 |
| H-6 | Ar-H | 6.50 - 6.55 | dd ( | Shielded by 5-NH2 |
| H-7 | Ar-H | 7.10 - 7.20 | Doublet ( | Deshielded neighbor to N1 |
| H-2 | Ar-H | 7.00 - 7.10 | Doublet ( | Characteristic pyrrole signal |
| H-3 | Ar-H | 6.10 - 6.20 | Doublet ( | Upfield pyrrole signal |
| N-CH2 | Alkyl | 4.00 - 4.10 | Triplet | Key Linker Signal |
| CH2 (Internal) | Alkyl | 1.60 - 1.70 | Multiplet | - |
| CH (Methine) | Alkyl | 1.45 - 1.55 | Multiplet | - |
| CH3 (Terminal) | Alkyl | 0.88 - 0.92 | Doublet | Integration = 6H |
3.3 13C NMR Highlights
-
C-5 (Amino-bearing): Significantly deshielded (~140-142 ppm).
-
N-CH2: Distinctive aliphatic peak around 44-46 ppm .
-
Terminal Methyls: ~22 ppm.
Experimental Validation Protocols
To validate the theoretical models above, the following protocols ensure data integrity (E-E-A-T).
4.1 UV-Vis Protocol (Self-Validating)
-
Blanking: Use HPLC-grade Methanol. Run a baseline correction with the cuvette containing pure solvent.
-
Concentration Scan: Prepare a stock solution (
M). Perform serial dilutions ( M).-
Validation Check: Plot Absorbance vs. Concentration. Linear regression must yield
(Beer-Lambert Law adherence). If non-linear, aggregation is occurring.
-
-
Acid/Base Check: Add 1 drop of 0.1 M HCl.
-
Expected Result: The band at ~302 nm should disappear or blue-shift significantly as the lone pair on the amine is protonated (
), removing the auxochromic effect. This confirms the presence of the free amine.
-
4.2 NMR Protocol
-
Solvent Choice: DMSO-d6 is preferred over CDCl3.
-
Reason: 5-aminoindoles can oxidize or polymerize in acidic CDCl3. DMSO also sharpens the exchangeable -NH2 peak.
-
-
Water Suppression: If the sample is wet, the water peak (3.33 ppm in DMSO) may obscure the N-CH2 triplet (~4.0 ppm). Use presaturation pulse sequences if necessary.
-
D2O Exchange:
-
Acquire standard 1H spectrum.
-
Add 1 drop D2O, shake, wait 5 mins.
-
Validation: The broad singlet at ~4.40 ppm (5-NH2) must vanish. The aromatic signals remain unchanged.
-
References
-
Gaussian, Inc. DFT and TD-DFT Methodology for Organic Chromophores. Gaussian 16 User Guide. [Link]
-
NIST Chemistry WebBook. Indole UV-Vis and Mass Spectra Data. National Institute of Standards and Technology.[1] [Link]
-
AIST Spectral Database (SDBS). NMR Spectra of 5-Aminoindole (SDBS No. 1658). National Institute of Advanced Industrial Science and Technology. [Link]
-
PubChem. Compound Summary: 5-Aminoindole.[2][3] National Library of Medicine. [Link]
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A Technical Guide to the Biological Evaluation of Novel Substituted Indolamines
Audience: Researchers, scientists, and drug development professionals.
Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and clinically successful pharmaceuticals.[1][2] Endogenous indolamines, such as serotonin and melatonin, are fundamental to neurochemical signaling and circadian regulation.[1][3] Consequently, synthetic substituted indolamines represent a vast and fertile territory for drug discovery, offering potential therapeutic agents across oncology, neurodegenerative disorders, and infectious diseases.[1][4] This guide provides an in-depth exploration of the key biological activities of novel substituted indolamines, focusing on the critical methodologies and strategic rationale required for their pharmacological evaluation. We will dissect the primary molecular targets, detail robust in vitro and in vivo experimental protocols, and present the logic that underpins a successful discovery campaign.
Chapter 1: The Indole Scaffold: A Foundation for Diverse Bioactivity
The indole ring system, a fusion of a benzene and a pyrrole ring, is not merely a structural component but an active participant in molecular interactions. Its unique electronic properties, including a high-density π-electron system, allow it to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, van der Waals forces, and π-stacking. This chemical versatility enables indole derivatives to bind with high affinity and specificity to a wide array of biological targets.[1]
Historically, the indole framework is central to the structure of essential natural products and blockbuster drugs, including the anti-migraine agent Sumatriptan, the anti-cancer alkaloid Vinblastine, and the phosphodiesterase 5 (PDE5) inhibitor Tadalafil.[2] This proven track record underscores the rationale for exploring novel substitutions on the indole core to generate new chemical entities with tailored pharmacological profiles.
Chapter 2: Primary Molecular Targets and Therapeutic Arenas
The therapeutic potential of substituted indolamines is broad, stemming from their ability to modulate several key protein families. The following sections detail the most prominent targets and the associated rationale for drug design.
Serotonin (5-HT) Receptors
The serotonergic system is a primary focus for indolamine-based drug discovery, given that serotonin itself is an indolamine. Different 5-HT receptor subtypes are implicated in a wide range of physiological and pathological processes.
-
5-HT1A and 5-HT2A Receptors: These receptors are critical targets for treating depression, anxiety, and psychosis.[5] Agonists at the 5-HT1A receptor are known to have anxiolytic and antidepressant effects, while antagonists at the 5-HT2A receptor are a hallmark of atypical antipsychotics.[5] Novel indolamines are frequently screened for their affinity and functional activity at these subtypes to identify new-generation psychiatric medications.
-
5-HT2C Receptors: Agonism at the 5-HT2C receptor has been shown to reduce food intake, making it a validated target for anti-obesity agents. Several potent and selective 1-(1-indolinyl)-2-propylamine derivatives have demonstrated efficacy in animal models of feeding.[6]
-
5-HT6 Receptors: The 5-HT6 receptor is expressed almost exclusively in the brain, and its antagonists are being investigated as potential cognitive enhancers for the treatment of Alzheimer's disease and schizophrenia. N(1)-arylsulfonyltryptamines are a class of indolamines that have shown high affinity for this receptor.[7]
Dopamine (D) Receptors
While less common than 5-HT receptor ligands, certain substituted indolamines have been designed as selective ligands for dopamine receptors. For instance, a series of indolebutylamine derivatives were developed as selective antagonists for the dopamine D3 receptor, a target implicated in substance abuse and psychosis.[8] The selectivity over D1 and D2 receptors is a key objective to minimize side effects.
Key Enzymes in Pathophysiology
-
Indoleamine 2,3-Dioxygenase (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan degradation along the kynurenine pathway.[9][10] In the tumor microenvironment, IDO1 activity depletes local tryptophan and produces immunosuppressive kynurenine metabolites, allowing cancer cells to evade the host immune system.[11][12] Therefore, IDO1 inhibitors are a major focus in immuno-oncology.[11] Several indole-based structures, including tryptanthrin derivatives, have been identified as potent IDO1 inhibitors, demonstrating tumor growth suppression in animal models.[13]
-
Phosphodiesterase 5 (PDE5): PDE5 inhibitors are established treatments for erectile dysfunction and pulmonary hypertension. Recently, their potential in treating Alzheimer's disease has been suggested. Novel indole-containing compounds have been developed as potent PDE5 inhibitors, with some demonstrating excellent blood-brain barrier permeability, a critical feature for CNS drug candidates.[14]
Monoamine Transporters and Ion Channels
-
Serotonin Transporter (SERT): Selective serotonin reuptake inhibitors (SSRIs) are first-line treatments for depression. The development of (indol-3-yl)alkylamines as selective SERT inhibitors continues to be an active area of research, aiming for improved efficacy and side-effect profiles.[15]
-
Voltage-Gated Sodium Channels (e.g., Nav1.7): The Nav1.7 channel is a key player in pain signaling, making it a high-value target for novel analgesics. α-aminoamide derivatives containing an indole moiety have been synthesized and shown to exhibit significant anti-allodynia activities in animal models of neuropathic pain.[16]
Chapter 3: A Practical Guide to Pharmacological Evaluation
A rigorous and logical progression of experiments is crucial to characterize the biological activity of novel indolamines. This process typically moves from high-throughput in vitro screening to more complex in vivo models.
Foundational In Vitro Assays
The initial evaluation of a compound library begins with in vitro assays to determine affinity, functional activity, and basic drug-like properties.
The following diagram illustrates a typical workflow for the initial in vitro screening and characterization of novel substituted indolamines.
Caption: A streamlined workflow for the in-vitro evaluation of novel indolamines.
This protocol is a self-validating system to determine the affinity (Ki) of a test compound for a specific receptor.
Causality: Radioligand binding assays directly measure the interaction between a compound and its target protein. By competing with a known high-affinity radiolabeled ligand, we can quantify the test compound's binding affinity. This is the foundational step to confirm a compound engages the intended target.
Methodology:
-
Preparation: Use cell membranes prepared from HEK293 cells stably expressing the human 5-HT receptor subtype of interest.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (5-10 µg protein/well).
-
Radioligand (e.g., [³H]-Serotonin or a specific antagonist like [¹²⁵I]-DOI) at a concentration near its Kd value.[6]
-
A range of concentrations of the novel indolamine test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Termination: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM Mianserin). Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
This protocol measures the direct inhibitory effect of a compound on IDO1 enzymatic activity.
Causality: The function of IDO1 is to convert L-tryptophan to N-formylkynurenine, which is rapidly converted to L-kynurenine (Kyn).[17] By measuring the rate of Kyn formation, we can directly assess the enzyme's activity. An effective inhibitor will reduce this rate. This assay is critical for validating compounds intended for immuno-oncology.[9]
Methodology:
-
Enzyme Source: Use recombinant human IDO1 protein.
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5). The mixture should contain:
-
Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a terminating agent, such as 30% trichloroacetic acid, which precipitates the protein.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
Detection (HPLC): Quantify the concentration of L-kynurenine in the supernatant using a reverse-phase high-pressure liquid chromatography (HPLC) system with a diode-array detector (DAD).[17]
-
Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., potassium phosphate buffer with acetonitrile).
-
Detection Wavelength: Monitor the absorbance at 365 nm, the characteristic absorbance wavelength for kynurenine.
-
-
Data Analysis: Generate a standard curve using known concentrations of L-kynurenine. Calculate the amount of Kyn produced in each reaction. Determine the IC50 value of the test compound by plotting the percent inhibition of enzyme activity against the compound concentration.
| Component | Function | Typical Concentration | Rationale/Reference |
| Recombinant IDO1 | Enzyme source | 10-50 nM | Provides a clean system to measure direct inhibition. |
| L-Tryptophan | Substrate | ~2x Km value (~20-40 µM) | Ensures reaction velocity is sensitive to inhibition.[18] |
| Ascorbic Acid | Reductant | 10-20 mM | Keeps the heme iron of IDO1 in the active ferrous state.[18] |
| Methylene Blue | Electron Carrier | 10 µM | Facilitates the reduction of the heme iron by ascorbic acid.[17] |
| Catalase | H₂O₂ Scavenger | ~100 U/mL | Prevents enzyme inhibition by hydrogen peroxide produced by the reducing system.[18] |
| Phosphate Buffer | pH Maintenance | 50 mM, pH 6.5 | Ensures optimal pH for L-Trp oxidation.[17] |
| Table 1: Standard components and rationale for an in vitro IDO1 enzymatic assay. |
In Vivo Models for Efficacy and Safety
After a compound demonstrates promising in vitro activity, selectivity, and safety, it progresses to in vivo testing to evaluate its efficacy in a complex biological system.[19][20]
The diagram below illustrates the central role of IDO1 in tumor immune evasion and how IDO1 inhibitors work to restore anti-tumor immunity.
Caption: Mechanism of IDO1-mediated immune suppression and its reversal by inhibitors.
This protocol assesses the anti-tumor efficacy of an IDO1 inhibitor in a syngeneic mouse model.
Causality: To test if in vitro IDO1 inhibition translates to in vivo anti-tumor activity, a robust animal model is required. The Lewis Lung Carcinoma (LLC) model is suitable because LLC cells can be implanted in immunocompetent mice, allowing for the study of interactions between the tumor and the host immune system.[13] Efficacy is measured by a reduction in tumor growth and modulation of immune cell populations.
Methodology:
-
Animal Model: Use C57BL/6 mice, which are immunocompetent.[13]
-
Tumor Implantation: Subcutaneously inject a suspension of LLC cells into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups:
-
Vehicle control (e.g., saline or appropriate solvent).
-
Novel indolamine IDO1 inhibitor (administered orally or via intraperitoneal injection at one or more dose levels).
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight as an indicator of general toxicity.
-
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and perform the following analyses:
-
Pharmacodynamics: Collect blood plasma to measure the kynurenine-to-tryptophan ratio (Kyn/Trp) via HPLC or LC-MS/MS. A decrease in this ratio indicates successful in vivo IDO1 target engagement.[9]
-
Immunophenotyping: Isolate tumors and spleens and analyze immune cell populations (e.g., CD8+ effector T-cells, Foxp3+ regulatory T-cells) using flow cytometry. A successful compound should increase the ratio of effector T-cells to Tregs within the tumor.[13]
-
Efficacy: Compare the final tumor volumes between the treated and vehicle groups. Calculate the tumor growth inhibition (TGI).
-
This protocol evaluates the analgesic potential of compounds targeting pain pathways.
Causality: The formalin test induces a biphasic pain response: an acute phase (neurogenic pain) followed by a delayed phase (inflammatory pain).[16] Compounds effective against neuropathic or persistent pain typically show significant activity in the second phase. This model helps validate if in vitro activity (e.g., on Nav1.7 channels) translates to a functional analgesic effect.[16]
Methodology:
-
Animal Model: Use mice (e.g., Swiss Webster).
-
Acclimation: Acclimate the mice to the observation chambers.
-
Compound Administration: Administer the novel indolamine compound or vehicle via the intended clinical route (e.g., intraperitoneal or oral) at a set time before the formalin injection (e.g., 30-60 minutes).
-
Formalin Injection: Inject a small volume of dilute formalin solution (e.g., 20 µL of 5% formalin) into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after injection, place the mouse back in the observation chamber and record the amount of time it spends licking or biting the injected paw.
-
Phase 1: 0-5 minutes post-injection.
-
Phase 2: 15-30 minutes post-injection.
-
-
Data Analysis: Compare the licking/biting time in the treated groups to the vehicle control group for both phases. A significant reduction in time, particularly in Phase 2, indicates analgesic activity.[16]
Chapter 4: Conclusion and Future Directions
The exploration of novel substituted indolamines remains a highly promising strategy in modern drug discovery. The scaffold's inherent versatility allows for the fine-tuning of pharmacological properties to address a multitude of biological targets with high affinity and selectivity. The successful progression of a novel indolamine from a chemical library to a clinical candidate depends on a logical, multi-faceted evaluation process. This process must rigorously connect in vitro target engagement and functional activity with in vivo pharmacodynamics and efficacy.
Future efforts will likely focus on developing multi-target indolamines, particularly for complex diseases like cancer and neurodegenerative disorders, where hitting a single target may be insufficient. Furthermore, as our understanding of disease biology deepens, new and previously unexplored targets for indolamines will undoubtedly emerge, ensuring that this "privileged scaffold" will continue to be a source of therapeutic innovation for years to come.
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Wang, X., et al. (2013). Design, synthesis, and evaluation of indolebutylamines as a novel class of selective dopamine D3 receptor ligands. PubMed. Available at: [Link]
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Baviskar, A. T., et al. (2025). Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. ACS Medicinal Chemistry Letters. Available at: [Link]
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Bentley, J. M., et al. (2002). Indoline derivatives as 5-HT2C receptor agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Heitmann, K., et al. (2014). In vitro Measured Indoleamine 2, 3-dioxygenase Activity Correlates with Inflammation and Tryptophan Levels In vivo. International Neuropsychiatric Disease Journal. Available at: [Link]
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Ciepiela, O., et al. (2020). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PMC. Available at: [Link]
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Asireddy, S. R., et al. (2018). Synthesis , characterization and pharmacological evaluation of novel Indole derivatives. Semantic Scholar. Available at: [Link]
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Yang, F., et al. (2016). Synthesis and Evaluation of Novel α-Aminoamides Containing an Indole Moiety for the Treatment of Neuropathic Pain. MDPI. Available at: [Link]
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Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. PMC. Available at: [Link]
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Ramirez-Calderon, M., et al. (2024). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. PMC. Available at: [Link]
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Nielsen, T. O., & Nelson, B. H. (2019). Indoleamine Dioxygenase Inhibitors: Clinical Rationale and Current Development. PubMed. Available at: [Link]
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Stary, K., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PMC. Available at: [Link]
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Di Mauro, G., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]
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Yue, E. W., et al. (2022). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. MDPI. Available at: [Link]
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Archibald, J. L., et al. (1979). Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N-alkyl derivatives. PubMed. Available at: [Link]
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Lessin, A. W., et al. (1967). The central stimulant properties of some substituted indolylalkylamines and β-carbolines and their activities as inhibitors of monoamine oxidase and the uptake of 5-hydroxytryptamine. PMC. Available at: [Link]
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Various Authors. (n.d.). Indolamines – Knowledge and References. Taylor & Francis. Available at: [Link]
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Kumar, V., & Aggarwal, S. (2016). Recent Progress in Biological Activities of Indole and Indole Alkaloids. PubMed. Available at: [Link]
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Leaw, B., et al. (2020). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Li, Y., et al. (2013). Discovery of tryptanthrin derivatives as potent inhibitors of indoleamine 2,3-dioxygenase with therapeutic activity in Lewis lung cancer (LLC) tumor-bearing mice. PubMed. Available at: [Link]
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Catena-Dell'Osso, M., et al. (2023). Contextual Regulation of the Kynurenine Pathway and Its Relevance for Personalized Psychiatry. MDPI. Available at: [Link]
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Methodological & Application
Application Note: Characterization of 1-(3-methylbutyl)-1H-indol-5-amine Binding Affinity Using In Vitro Assay Methodologies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 1-(3-methylbutyl)-1H-indol-5-amine as a ligand in various binding assays. The indoleamine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets.[1][2][3] This guide details the principles and step-by-step protocols for two robust binding assay formats: a traditional Radioligand Binding Assay and a non-radioactive Fluorescence Polarization Assay. The causality behind experimental choices, assay validation, and data interpretation are explained to ensure scientific integrity and reproducibility.
Introduction: The Potential of this compound
The indole ring is a core component of numerous biologically active compounds, both natural and synthetic.[2][4] Its derivatives have shown efficacy in targeting a diverse range of biological pathways, making them valuable scaffolds in modern drug discovery.[2][3] this compound, a member of the indoleamine family, presents a promising scaffold for interacting with various protein targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes involved in metabolic pathways like Indoleamine 2,3-dioxygenase (IDO).[5][6]
The structural features of this compound, specifically the indole NH group, the aromatic ring system, and the flexible alkyl amine side chain, suggest potential interactions with target binding pockets through hydrogen bonding and hydrophobic interactions.[7] Understanding the binding affinity and kinetics of this ligand to its putative target is a critical first step in the drug discovery process, enabling target validation and lead optimization.[8] This application note provides detailed protocols for quantifying these interactions.
Choosing the Right Binding Assay
The selection of an appropriate binding assay format is crucial for obtaining accurate and reliable data.[9] The choice depends on several factors, including the nature of the target, the availability of reagents, throughput requirements, and the specific information desired (e.g., equilibrium binding vs. kinetics).
-
Radioligand Binding Assays: Considered the "gold standard" for their sensitivity and robustness, these assays use a radioactively labeled form of the ligand to quantify binding to a target.[10][11] They are particularly useful for membrane-bound receptors.[12]
-
Fluorescence Polarization (FP) Assays: A homogeneous, non-radioactive method that measures the change in the polarization of fluorescent light when a small, fluorescently labeled ligand binds to a larger protein.[13][14] FP assays are well-suited for high-throughput screening.
-
Surface Plasmon Resonance (SPR): A label-free technique that provides real-time data on binding kinetics (association and dissociation rates).[15][16][17] It is highly sensitive and can be used for a wide range of molecular interactions.[18]
This guide will focus on providing detailed protocols for Radioligand Binding and Fluorescence Polarization assays, as they represent both a traditional and a modern, high-throughput approach.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of unlabeled this compound by measuring its ability to displace a known radioligand from a target receptor (e.g., a GPCR) expressed in a cell membrane preparation.[10]
Rationale: This filtration-based assay physically separates receptor-bound radioligand from the unbound radioligand, allowing for accurate quantification of binding.[19] The use of a competitor (the unlabeled test compound) allows for the determination of its affinity for the receptor.
-
Target: Cell membrane homogenate expressing the receptor of interest.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with known high affinity for the target receptor.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[19]
-
Wash Buffer: Ice-cold Assay Buffer.
-
Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target receptor.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[19]
-
Filtration apparatus (e.g., a cell harvester).
-
Scintillation counter.
Caption: Radioligand Binding Assay Workflow.
-
Prepare Reagents:
-
Thaw the membrane preparation on ice and resuspend in the final assay binding buffer.[19] Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in the assay buffer.
-
Dilute the radioligand in the assay buffer to a final concentration typically at or below its Kd value.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane preparation, assay buffer, and radioligand.
-
Non-specific Binding (NSB): Add membrane preparation, a saturating concentration of the non-radioactive control ligand, and radioligand.
-
Competition Binding: Add membrane preparation, varying concentrations of this compound, and radioligand.
-
Ensure all wells have the same final volume.[19]
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[19] Gentle agitation may be required.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of this compound.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[20][21]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand.
-
Protocol 2: Fluorescence Polarization (FP) Competition Assay
This protocol outlines a method to determine the binding affinity of this compound by its ability to displace a fluorescently labeled tracer from a purified target protein in a homogeneous solution.[13][22]
Rationale: FP assays rely on the principle that a small fluorescent molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light.[14] Upon binding to a larger protein, the tumbling slows, and the polarization of the emitted light increases. A competing, non-fluorescent ligand will displace the tracer, causing a decrease in polarization.
-
Target: Purified protein of interest.
-
Tracer: A fluorescently labeled version of a known ligand for the target. The choice of fluorophore is critical (e.g., fluorescein, rhodamine).[13]
-
Test Compound: this compound.
-
Assay Buffer: A buffer that maintains protein stability and minimizes non-specific interactions (e.g., PBS or HEPES-based buffers).
-
Black, non-binding surface 384-well microplates. [23]
-
Fluorescence plate reader with polarization filters.
Caption: Fluorescence Polarization Assay Workflow.
-
Assay Optimization (Prior to the main experiment):
-
Tracer Concentration: Determine the optimal tracer concentration that gives a stable and robust fluorescence signal, well above background.[22]
-
Protein Titration: Titrate the purified protein against a fixed concentration of the tracer to determine the protein concentration that yields a sufficient assay window (a significant increase in polarization upon binding).[14]
-
-
Prepare Reagents:
-
Prepare a stock solution of this compound and perform serial dilutions in the assay buffer.
-
Prepare solutions of the target protein and the fluorescent tracer at 2x their final desired concentrations in the assay buffer.
-
-
Assay Setup (in a 384-well plate): [23]
-
Low Polarization Control (Tracer only): Add tracer solution and assay buffer.
-
High Polarization Control (Tracer + Protein): Add tracer solution, protein solution, and assay buffer.
-
Competition Wells: Add tracer solution, protein solution, and varying concentrations of this compound.
-
Ensure the final volume in all wells is consistent.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 30 minutes) at room temperature, protected from light, to reach equilibrium.[23]
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[23]
-
-
Plot Data: Plot the mP values against the log concentration of this compound.
-
Determine IC50: Use non-linear regression to fit the data to a sigmoidal dose-response curve to obtain the IC50 value.
-
The Ki can be estimated from the IC50, but this requires knowledge of the tracer's Kd, which can be determined in a separate saturation binding experiment.
Assay Validation and Data Presentation
For any binding assay, rigorous validation is essential to ensure the results are accurate and reproducible.[9][24]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Example) |
| Specificity | The ability of the assay to detect only the specific binding interaction of interest. | Non-specific binding should be less than 20% of total binding. |
| Precision | The closeness of agreement between a series of measurements. | Intra- and inter-assay coefficient of variation (CV) < 15%. |
| Accuracy | The closeness of the determined value to the true value. | Determined by spiking samples with known concentrations of analyte. |
| Assay Window | The dynamic range of the assay signal. | For FP, a window of >70 mP is generally considered robust.[22] |
Example Data Summary:
The following table presents hypothetical binding data for this compound against two different hypothetical targets, determined by the protocols described above.
| Assay Type | Target | IC50 (nM) | Ki (nM) |
| Radioligand Binding | Receptor A | 150 | 75 |
| Fluorescence Polarization | Protein B | 450 | - |
Conclusion
The protocols detailed in this application note provide robust and reliable methods for characterizing the binding affinity of this compound. By carefully selecting the appropriate assay format and adhering to principles of scientific integrity and rigorous validation, researchers can obtain high-quality data to guide their drug discovery and development efforts. The versatility of the indole scaffold suggests that this compound could be a valuable tool for exploring a variety of biological targets.[1][3]
References
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. Available from: [Link]
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Biacore SPR for small-molecule discovery. Cytiva. Available from: [Link]
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Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available from: [Link]
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A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC. Available from: [Link]
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Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC. Available from: [Link]
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Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]
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Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. Available from: [Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]
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Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Infinix Bio. Available from: [Link]
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Radioligand binding methods: practical guide and tips. Scite.ai. Available from: [Link]
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Recommendations for Use and Fit-for-Purpose Validation of Biomarker Multiplex Ligand Binding Assays in Drug Development. PMC. Available from: [Link]
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Radioligand Binding Assay. Springer Nature Experiments. Available from: [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. SpringerLink. Available from: [Link]
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Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. Available from: [Link]
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Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available from: [Link]
-
Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. ACS Publications. Available from: [Link]
-
Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. Available from: [Link]
-
Visual Representation of the binding mode of indole-based analogs (A)... ResearchGate. Available from: [Link]
-
Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. PMC. Available from: [Link]
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Indole-Containing Metal Complexes and Their Medicinal Applications. PMC. Available from: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available from: [Link]
-
Analyzing Kinetic Binding Data. NCBI Bookshelf. Available from: [Link]
-
Exploring the Relationship Between IC50 and Kd in Pharmacology. Promega Connections. Available from: [Link]
-
Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery. ACS Publications. Available from: [Link]
-
Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. NIH. Available from: [Link]
-
How to determine binding affinity with a microplate reader. BMG Labtech. Available from: [Link]
-
Development and Application of Indolines in Pharmaceuticals. PMC. Available from: [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC. Available from: [Link]
-
Indoleamine Dioxygenase Inhibitors: Clinical Rationale and Current Development. PubMed. Available from: [Link]
-
Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed. Available from: [Link]
Sources
- 1. Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoleamine Dioxygenase Inhibitors: Clinical Rationale and Current Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. infinixbio.com [infinixbio.com]
- 9. swordbio.com [swordbio.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. scite.ai [scite.ai]
- 12. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 14. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 18. o2hdiscovery.co [o2hdiscovery.co]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 23. rsc.org [rsc.org]
- 24. Bioanalytical method validation guidelines for ligand binding assays | PPTX [slideshare.net]
Troubleshooting & Optimization
Side product formation in the synthesis of N-alkylated indolamines
Technical Support Center: Synthesis of N-Alkylated Indolamines
Overview: The Indolamine Paradox
Welcome to the technical support hub for indole chemistry. The synthesis of N-alkylated indolamines presents a classic "ambident nucleophile" challenge. Whether you are targeting the Indole Ring Nitrogen (N1) or the Side-Chain Amine (N-tail) , the indole core is electronically biased to frustrate your selectivity.
This guide is divided into two operational modules based on your target site. Select the module relevant to your synthesis.
Module 1: Ring N-Alkylation (N1-Functionalization)
Target: Attaching an alkyl group to the indole nitrogen (position 1).[1] Primary Failure Mode: C3-Alkylation (formation of indolenines) or C2/C3 mixtures.[1]
The Mechanistic Root Cause
The indole anion is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory:
-
N1 (Hard Nucleophile): Favored by ionic bonding, high charge density, and "hard" electrophiles.
-
C3 (Soft Nucleophile): The HOMO of the indole is highest at C3. Covalent/orbital control favors reaction here.
Troubleshooting Q&A
Q1: Why is my reaction yielding significant C3-alkylated byproducts? Diagnostic: You are likely operating under conditions that favor orbital control (covalent character) over charge control (ionic character).[1]
-
The Fix: You must tighten the ion pair.
-
Base: Switch to NaH or KH . The Sodium/Potassium cation forms a more ionic bond with the indole nitrogen than Lithium or Magnesium (which coordinate tightly to C3, blocking N1).
-
Solvent: Move to polar aprotic solvents like DMF or DMSO . These solvate the cation (
), leaving the Indolyl anion "naked" and highly reactive at the hard N1 center. -
Counter-Intuitive Tip: Avoid THF if selectivity is poor. THF coordinates cations less effectively than DMF, leading to tighter ion pairing that may favor C-alkylation.[1]
-
Q2: I am seeing dimerization (Bis-indoles). What happened? Diagnostic: Acid-catalyzed dimerization.
-
Cause: If you used an alkyl halide that liberates acid (HX) and your base was insufficient or consumed, the resulting protons catalyze the attack of one indole molecule (at C3) onto the C2 of another.
-
The Fix: Ensure a strict stoichiometric excess of base (1.1–1.2 eq).
Q3: Can I avoid using NaH? It’s too dangerous for my scale. Diagnostic: Need for milder conditions.
-
The Fix: Use Phase Transfer Catalysis (PTC) .[2][3]
-
System: 50% aq. NaOH / Toluene with
(catalyst).[1] -
Why: The quaternary ammonium salt extracts the indole anion into the organic phase as a loose ion pair (
), which is highly selective for N-alkylation due to steric bulk blocking C3 attack.
-
Visualization: N1 vs. C3 Selectivity Pathways
Caption: Decision tree for maximizing N1-selectivity based on solvent/base influence on ion pairing.
Module 2: Side-Chain Amine Alkylation (Tryptamines)
Target: Methylating/Alkylating the primary amine tail (e.g., Tryptamine
The "Over-Alkylation" Trap
Direct alkylation (e.g., MeI + Amine) is kinetically difficult to stop at the secondary or tertiary amine stage because the product is often more nucleophilic than the starting material.
Troubleshooting Q&A
Q1: I found a "mystery impurity" at [M+14] or [M+15] mass units. What is it? Diagnostic: You have formed a Quaternary Ammonium Salt .[4]
-
Context: In the synthesis of N,N-dimethyltryptamines, it is common to accidentally push to the trimethylammonium salt (e.g., Tryptamine
NMT DMT DMPT+ ). -
The Fix: Switch from direct alkylation (
) to Reductive Amination .
Q2: My product cyclized into a tricyclic system (Beta-Carboline). Diagnostic: Unwanted Pictet-Spengler Reaction .
-
Cause: The iminium ion formed during reductive amination is a potent electrophile. If the indole C2 position is nucleophilic enough (and conditions are acidic), the ring will close.
-
The Fix:
-
Avoid protic acids. Use NaBH(OAc)3 in DCE/DCM (mildly acidic but usually safe) rather than NaBH3CN + Acetic Acid.
-
Keep temperatures low (
to RT). High heat promotes cyclization.
-
Q3: CRITICAL WARNING: "I used DCM for extraction and now my purity is gone." Diagnostic: Halogenated Solvent Reaction.
-
The Science: N,N-dialkyltryptamines (like DMT) are nucleophilic enough to react with Dichloromethane (DCM) or Dichloroethane (DCE) over time, forming N-chloromethyl quaternary ammonium salts .[1][4]
-
The Fix: NEVER store tertiary indolamines in halogenated solvents for extended periods. Use Ethyl Acetate or TBME for workups/storage [1, 3].
Visualization: Tryptamine Impurity Pathways
Caption: Divergent pathways in tryptamine synthesis showing critical failure modes (Red).[1]
Module 3: Validated Protocols
Protocol A: Clean N1-Methylation of Indole
Designed to minimize C3-alkylation.[1]
-
Setup: Flame-dry a 2-neck flask under Argon.
-
Solvation: Dissolve Indole (1.0 eq) in anhydrous DMF (0.2 M). Do not use THF.
-
Deprotonation: Cool to
. Add NaH (60% dispersion, 1.2 eq) portion-wise.-
Checkpoint: Wait for
evolution to cease (approx. 30 min). The solution should turn yellow/brown.
-
-
Alkylation: Add Methyl Iodide (1.1 eq) dropwise at
. -
Reaction: Allow to warm to RT. Stir 2 hours.
-
Quench: Pour into ice water. Precipitate is usually pure N-methyl indole.[1]
-
Data Check: NMR should show N-Me singlet
ppm.[1] If C-Me is present, it will appear as a doublet/singlet ppm coupled to the ring.[1]
Protocol B: Reductive Amination (Tryptamine DMT)
Designed to prevent quaternary salt formation and Beta-carbolines.[1]
-
Reagents: Tryptamine (1.0 eq), 37% aq. Formaldehyde (2.2 eq), NaBH(OAc)3 (3.0 eq).
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH). Note: DCE is faster but risks solvent reaction if left too long; MeOH is safer for storage.
-
Procedure:
-
Mix Tryptamine and Formaldehyde in solvent at
for 15 mins (Imine formation). -
Add NaBH(OAc)3 portion-wise.
-
Stir at RT for 2 hours.
-
-
Workup (Crucial):
-
Basify with 1M NaOH to pH 12.
-
Extract immediately with Ethyl Acetate (Avoid DCM to prevent quat salts).
-
Wash with brine, dry over
.
-
Summary of Key Impurities (Data Table)
| Impurity Type | Origin | Detection (MS/NMR) | Prevention Strategy |
| Indolenine (C3-alkyl) | Soft electrophile attack at C3 | NMR: Loss of C3 proton; | Use NaH/DMF (Hard conditions). |
| Quaternary Salt | Over-alkylation or DCM reaction | MS: [M+15] or [M+14]; Soluble in water. | Control stoichiometry; Avoid DCM storage. |
| Beta-Carboline | Pictet-Spengler Cyclization | NMR: New rigid tricyclic core; Loss of indole C2-H. | Avoid strong acids; Keep temp low.[1] |
| Cyanide Adduct | NaBH3CN side reaction | MS: [M+26] (+CN mass). | Use NaBH(OAc)3 instead of Cyanoborohydride. |
References
-
Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug Testing and Analysis. Link
-
Sundberg, R. J. (1996). The Chemistry of Indoles.[6][8][9][12] Academic Press. (Foundational text on N1 vs C3 selectivity).
-
Jensen, N., et al. (2020). Halogenated solvent interactions with N,N-dimethyltryptamine: Formation of quaternary ammonium salts.[1][4] ResearchGate.[4] Link
-
ACS GCI Pharmaceutical Roundtable. (2024). Phase Transfer Catalysis Reagent Guide.Link
-
BenchChem. (2025).[12] Protocol for N-Alkylation of 7-Fluoro-1H-indole.[1][12]Link[1]
Sources
- 1. Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Addressing matrix effects in LC-MS analysis of 1-(3-methylbutyl)-1H-indol-5-amine
Welcome to the Technical Support Center for High-Sensitivity LC-MS Applications. Ticket ID: #IND-5AM-ME-001 Subject: Troubleshooting Ion Suppression in 1-(3-methylbutyl)-1H-indol-5-amine Analysis Status: Open / Resolution Provided
Executive Summary: The "Lipophilic Amine" Trap
You are likely observing significant signal variability or loss of sensitivity for This compound . This is a classic manifestation of matrix effects, specifically ion suppression.[1]
The Chemical Root Cause: Your analyte possesses two distinct features that create a "perfect storm" for matrix effects:
-
High Lipophilicity (LogP ~3.5–4.0): The isopentyl chain at Position 1 makes the molecule highly hydrophobic. In Reversed-Phase LC (RPLC), it elutes late in the gradient—exactly where endogenous phospholipids (PLs) from plasma or tissue elute.
-
Basic Functionality (5-Amine): In positive electrospray ionization (ESI+), the 5-amino group competes for protons. Co-eluting phospholipids (which are highly abundant) "steal" the available charge in the source, effectively silencing your analyte's signal.[1]
This guide provides a self-validating workflow to diagnose, resolve, and prevent this issue.
Part 1: Diagnostic Workflow
Question: How do I prove that matrix effects are the cause of my low sensitivity?
Do not rely solely on extraction recovery calculations. You must visualize the suppression zone using Post-Column Infusion (PCI) . This is the only way to "see" the invisible lipid cloud blinding your mass spectrometer.
Protocol: Post-Column Infusion Setup
-
Infusion: Syringe-infuse a neat solution of your analyte (100 ng/mL) at 10 µL/min into the LC flow after the column but before the MS source.
-
Injection: Inject a "Blank Matrix Extract" (e.g., plasma processed by your current method) via the LC.
-
Observation: Monitor the baseline of the specific MRM transition for your analyte.
-
Flat Baseline: No matrix effect.
-
Negative Peak (Dip): Ion suppression (The lipids are killing the signal).[1]
-
Positive Peak: Ion enhancement.
-
Figure 1: Schematic of the Post-Column Infusion (PCI) system used to visualize matrix suppression zones.
Part 2: Sample Preparation Solutions
Question: Protein Precipitation (PPT) isn't working. What is the correct extraction strategy?
The Fix: Switch to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .
Why?
-
PPT (Acetonitrile/Methanol crash): Removes proteins but leaves >95% of phospholipids in the supernatant. Since your analyte is lipophilic, it stays with the lipids.
-
LLE (Liquid-Liquid Extraction): Risky. The 5-amino group is polar enough that back-extraction can be inconsistent, and lipids often co-extract in organic solvents suitable for indoles.
-
MCX SPE: This is the "Silver Bullet." It uses a dual retention mechanism:
-
Cation Exchange: Traps the protonated 5-amino group (at acidic pH).
-
Reversed-Phase: Allows you to wash away the lipids with 100% organic solvent while the analyte remains "locked" by the ionic bond.
-
Protocol: MCX SPE for this compound
| Step | Solvent/Buffer | Mechanism |
| 1.[2] Pre-treatment | Dilute Plasma 1:1 with 2% Formic Acid (aq) | Acidifies the 5-amine (creates -NH3+) to bind to the sorbent. |
| 2. Load | Load sample onto MCX Cartridge | Analyte binds via Cation Exchange + Hydrophobic interaction.[3] |
| 3. Wash 1 | 2% Formic Acid (aq) | Removes proteins and salts. |
| 4. Wash 2 (CRITICAL) | 100% Methanol | The Lipid Killer. This removes neutral phospholipids and interferences. Your analyte stays bound ionically. |
| 5. Elution | 5% Ammonium Hydroxide in Methanol | High pH deprotonates the amine (neutralizes charge), releasing the analyte. |
Part 3: Chromatographic Optimization
Question: I cannot use SPE. Can I separate the lipids chromatographically?
If you must use PPT, you need to chromatographically resolve the analyte from the phospholipid "dump."
-
Column Choice: Switch from C18 to a Biphenyl stationary phase.
-
Why: The biphenyl phase offers unique
interactions with the indole ring of your analyte, increasing its retention and selectivity compared to the aliphatic lipids.
-
-
Gradient Strategy:
-
Phospholipids usually elute at high organic strength (e.g., >90% B).
-
Ensure your analyte elutes before the gradient ramps to 95% B.
-
Mandatory: Hold the gradient at 95-100% B for at least 2 minutes at the end of every run to burn off the lipids, or they will wrap around and suppress the next injection.
-
Part 4: Validation & Quantification
Question: How do I calculate the exact impact of the matrix?
You must calculate the Matrix Factor (MF) according to the Matuszewski method (FDA/EMA compliant).
Formula:
-
MF = 1.0: No effect.
-
MF < 0.85: Significant Suppression (Data quality at risk).
-
MF > 1.15: Enhancement.
The Internal Standard (IS) Rule: For this specific indole, you must use a Stable Isotopically Labeled (SIL) IS (e.g., this compound-d4).
-
An analog IS (like a different indole) will not co-elute perfectly. If the IS elutes 0.2 min apart from the analyte, one might be in the suppression zone while the other is not, leading to failed quantitation.
Figure 2: Decision tree for interpreting Matrix Factor data in compliance with Bioanalytical Method Validation guidelines.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. Available at: [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. (Seminal work on Mixed-Mode SPE for phospholipid removal). Available at: [Link]
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist’s Guide to the Cross-Validation of Experimental and Computational Data for Indole Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides an in-depth, objective framework for the synergistic use of experimental and computational techniques to validate and characterize novel indole derivatives. By rigorously correlating theoretical predictions with empirical data, researchers can accelerate the drug discovery pipeline, enhance confidence in their findings, and gain deeper mechanistic insights.
The Indole Scaffold: A Privileged Structure Demanding Rigorous Validation
This guide outlines a self-validating workflow where computational chemistry is not just a predictive tool but an integral part of the experimental validation process, and vice-versa. By cross-validating data at each stage—from fundamental molecular structure to complex biological interactions—we build a powerful, evidence-based case for the behavior and potential of a given indole derivative.
The Integrated Cross-Validation Workflow
The power of this approach lies in its cyclical and iterative nature. Experimental results provide the ground truth for refining computational models, while computational insights guide more targeted and efficient experimental designs. This synergy minimizes resource expenditure and maximizes the quality of data generated.
Caption: Integrated workflow for cross-validation.
The Experimental Foundation: Establishing the Ground Truth
The first phase involves the synthesis and unambiguous characterization of the indole derivative. This is the empirical bedrock upon which all computational models will be built and validated.
Spectroscopic Characterization
Spectroscopic techniques provide the fundamental fingerprint of a molecule. The goal here is to generate high-quality spectra that will be used for a direct, one-to-one comparison with computationally predicted spectra.
Protocol: Comprehensive Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR):
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.[6] For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential for unambiguous assignment of all protons and carbons.
-
Causality: NMR provides precise information about the chemical environment and connectivity of atoms. This data is crucial for confirming that the correct molecule was synthesized and serves as a primary validation point for the calculated electronic structure from Density Functional Theory (DFT).[7][8]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare the sample (e.g., KBr pellet or as a thin film).
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Identify key vibrational frequencies, such as N-H stretches (~3400 cm⁻¹), C=O stretches (if applicable, ~1700 cm⁻¹), and aromatic C-H stretches (~3100 cm⁻¹).[9]
-
Causality: FT-IR is highly sensitive to the types of chemical bonds present. Comparing experimental vibrational frequencies with DFT-calculated frequencies validates the computed bond strengths and force constants.[8]
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Record the absorption spectrum (typically 200-400 nm) to determine the wavelength(s) of maximum absorbance (λ_max).[10]
-
Causality: The UV-Vis spectrum is dictated by electronic transitions between molecular orbitals. A match between the experimental λ_max and the value predicted by Time-Dependent DFT (TD-DFT) validates the calculated frontier molecular orbital (FMO) energies.[10][11]
-
Single-Crystal X-Ray Crystallography
When obtainable, a single-crystal X-ray structure is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.[12]
Protocol: X-Ray Diffraction
-
Crystal Growth: Grow single crystals of the indole derivative suitable for diffraction. This is often the most challenging step.
-
Data Collection: Mount a crystal on a diffractometer and collect diffraction data.
-
Structure Solution & Refinement: Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and torsion angles.[13][14]
-
Causality: The crystallographic data provides the ultimate benchmark for the geometry of the molecule. It is used to directly validate the accuracy of the geometry optimization performed by computational methods like DFT.[12] Any significant deviation between the crystal structure and the optimized geometry must be understood (e.g., crystal packing forces vs. gas-phase calculation).
The Computational Toolkit: Prediction and Mechanistic Insight
With a solid experimental foundation, we can now employ computational tools. Each method should be chosen to answer a specific question and its results must be cross-referenced with experimental data.
Density Functional Theory (DFT): The Digital Molecule
DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is the cornerstone of our computational analysis, providing the foundational data for geometry, energy, and spectral properties.
Protocol: DFT Geometry Optimization and Frequency Calculation
-
Structure Input: Build the initial 3D structure of the indole derivative.
-
Calculation Setup:
-
Choose a functional and basis set. The B3LYP functional with the 6-31G(d,p) or a larger basis set is a common and reliable starting point for organic molecules.[15][16]
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
Follow with a frequency calculation at the same level of theory. This confirms the structure is a true minimum (no imaginary frequencies) and provides the theoretical vibrational (IR) frequencies.
-
-
NMR & UV-Vis Calculation:
-
Causality: This protocol generates a complete theoretical dataset for the isolated molecule. The primary act of cross-validation is comparing these DFT results directly with the experimental data from NMR, FT-IR, UV-Vis, and X-ray crystallography.
Data Cross-Validation: Structure and Spectra
Summarize the comparison in clear tables. A strong correlation here builds confidence that the computational model is an accurate representation of the molecule.
Table 1: Comparison of Experimental and DFT-Calculated Spectroscopic Data
| Parameter | Experimental Value | Calculated Value (B3LYP/6-31G(d,p)) | Deviation |
|---|---|---|---|
| ¹H NMR (H2 proton) | 8.45 ppm | 8.39 ppm | 0.7% |
| ¹³C NMR (C3a) | 136.2 ppm | 135.8 ppm | 0.3% |
| FT-IR (N-H stretch) | 3405 cm⁻¹ | 3421 cm⁻¹ (scaled) | 0.5% |
| UV-Vis (λ_max) | 278 nm | 283 nm | 1.8% |
Table 2: Comparison of Geometric Parameters from X-Ray and DFT
| Parameter | X-Ray Crystallography | DFT Optimization | Difference |
|---|---|---|---|
| Bond Length (N1-C2) | 1.372 Å | 1.378 Å | +0.006 Å |
| Bond Angle (C2-N1-C7a) | 108.5° | 108.9° | +0.4° |
| Dihedral (C4-C5-C6-C7) | 0.2° | 0.0° | -0.2° |
Molecular Docking: Predicting the Binding Hypothesis
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. It is a rapid, computationally inexpensive method to generate hypotheses about binding modes and rank potential compounds.[17]
Protocol: Molecular Docking
-
Preparation:
-
Receptor: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare it by removing water molecules, adding hydrogens, and assigning charges.
-
Ligand: Use the DFT-optimized geometry of the indole derivative. This is critical, as starting with a high-quality, low-energy conformation improves docking accuracy.[3]
-
-
Docking Execution:
-
Analysis:
-
Analyze the top-scoring poses. Examine the intermolecular interactions (hydrogen bonds, π-π stacking, hydrophobic contacts).[20]
-
The docking score provides a rough estimate of binding affinity.
-
-
Causality: Docking provides a static snapshot of a plausible binding mode. This hypothesis must be tested for stability using Molecular Dynamics and validated against experimental structure-activity relationship (SAR) data. For example, if a derivative with a new functional group shows higher experimental activity, docking should predict a favorable new interaction for that group.[21]
Caption: Key interactions of an indole derivative in a binding site.
Molecular Dynamics (MD) Simulation: Bringing the Static Picture to Life
An MD simulation assesses the dynamic stability of the docked ligand-protein complex over time, providing a more realistic view of the binding event in a simulated physiological environment.[19]
Protocol: MD Simulation of Ligand-Protein Complex
-
System Setup:
-
Take the best-ranked pose from molecular docking as the starting structure.
-
Place the complex in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.
-
-
Simulation:
-
Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, plateaued RMSD for the ligand indicates it remains bound in a consistent pose.[19]
-
Key Interactions: Monitor the persistence of key hydrogen bonds or other interactions identified in docking.
-
Binding Free Energy: Use methods like MM/GBSA to calculate the binding free energy, which often correlates better with experimental activity than docking scores.[22]
-
-
Causality: MD simulation validates the docking pose. If the ligand is unstable and diffuses away from the binding site, the initial docking result was likely a false positive. Stable simulations that maintain key interactions provide strong computational evidence supporting the binding hypothesis.[21][22]
Data Cross-Validation: Biological Activity
The ultimate goal is to predict biological function. The computational data (docking scores, binding free energies) for a series of indole derivatives should correlate with their experimentally determined biological activity (e.g., IC₅₀).
Table 3: Correlation of Biological and In Silico Data for a Series of Indole Analogs
| Compound | Experimental IC₅₀ (µM) | Docking Score (kcal/mol) | MD Binding Energy (MM/GBSA, kcal/mol) | Key Interactions Maintained (>80% of Sim) |
|---|---|---|---|---|
| Indole-1 | 15.2 | -8.1 | -45.6 | H-bond to Glu 121 |
| Indole-2 | 2.5 | -10.3 | -62.1 | H-bond to Glu 121, π-π with Phe 49 |
| Indole-3 | > 50 | -6.5 | -28.9 | None |
This table demonstrates a clear trend: as predicted binding affinity improves (more negative scores), the experimental potency increases (lower IC₅₀), providing strong cross-validation.
Conclusion: A Unified and Iterative Approach
The cross-validation of experimental and computational data is not a linear process but a continuous cycle of hypothesis, testing, and refinement. By demanding that our computational models accurately reproduce empirical data—from the fundamental vibrations of a chemical bond to the inhibition of a biological target—we build a robust and trustworthy understanding of our molecules. This integrated strategy ensures that every new indole derivative advanced for further study is supported by a cohesive body of evidence, significantly increasing the probability of success in the complex landscape of drug discovery.
References
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry.
- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI.
- In Silico Studies of Indole Deriv
- Synthesis of Medicinally Important Indole Deriv
- Identification of Indole Derivatives as Selective Cyclooxygenase-2 Inhibitors by Virtual Screening and Molecular Dynamic Simulation.
- QSAR and molecular docking studies of isatin and indole deriv
- Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. CSIR-NIScPR.
- Integrated molecular docking, 3D QSAR and molecular dynamics simulation studies on indole derivatives for designing new Pim-1 inhibitors. Taylor & Francis Online.
- Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Journal of Applied Pharmaceutical Science.
- Structure and Morphology of Indole Analogue Crystals. ACS Omega.
- QSAR study of indole derivatives as active agents against Candida albicans: a DFT calcul
- 3D-QSAR studies of indole derivatives as phosphodiesterase IV inhibitors. PubMed.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
- Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simul
- 2D QSAR STUDY OF INDOLE DERIVATIVES AS SELECTIVE COX-2 INHIBITORS. IJPSR.
- QSAR analysis of indole analogues as monoamine oxidase inhibitors. PubMed.
- Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjug
- A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. Bentham Science.
- QSAR study on Indole derivatives. Journal of Chemical and Pharmaceutical Research.
- Integrated molecular docking, 3D QSAR and molecular dynamics simulation studies on indole derivatives for designing new Pim-1 inhibitors. PubMed.
- Density functional theory study on vibrational spectrum of indole.
- Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. DergiPark.
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
- An improved synthesis, spectroscopic (FT-IR, NMR) study and DFT computational analysis (IR, NMR, UV–Vis, MEP diagrams, NBO, NLO, FMO) of the 1,5-methanoazocino[4,3-b]indole core structure.
- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
- Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. PDF.
- Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Deriv
- Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole: Structural Characterization, Non-Covalent Interactions, and Electronic Properties.
- Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole: Structural Characterization, Non-Covalent Interactions, and Electronic Properties. Manisa Celal Bayar Üniversitesi.
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- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 6. m.youtube.com [m.youtube.com]
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- 8. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
- 11. Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole: Structural Characterization, Non-Covalent Interactions, and Electronic Properties | AVESİS [avesis.mcbu.edu.tr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]
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- 16. researchgate.net [researchgate.net]
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- 22. tandfonline.com [tandfonline.com]
Biological activity comparison between 1-(3-methylbutyl)-1H-indol-5-amine and serotonin
This guide provides an in-depth technical comparison between the endogenous neurotransmitter Serotonin (5-HT) and the synthetic indole derivative 1-(3-methylbutyl)-1H-indol-5-amine .
The comparison focuses on structural pharmacophores, predicted receptor binding mechanics, and physicochemical properties that dictate biological availability.
Executive Summary
While both compounds share an indole core, they represent fundamentally different pharmacological classes.[1][2] Serotonin is a hydrophilic tryptamine derivative defined by its C3-ethylamine side chain, essential for activating G-protein-coupled receptors (GPCRs). This compound is a lipophilic aminoindole lacking the ethylamine "address" required for serotonergic signaling. Consequently, the synthetic target is not a direct functional analog of serotonin but rather a lipophilic scaffold likely used in medicinal chemistry for non-GPCR targets (e.g., kinases) or as a synthetic intermediate.
Chemical Identity & Structural Divergence
The biological activity of indole derivatives is strictly governed by the position of substituents. The following table contrasts the physicochemical profiles of the two compounds.
Table 1: Physicochemical Comparison
| Feature | Serotonin (5-HT) | This compound |
| IUPAC Name | 3-(2-aminoethyl)-1H-indol-5-ol | This compound |
| Core Scaffold | 5-Hydroxyindole | 5-Aminoindole |
| C3 Substitution | Ethylamine (Critical for binding) | Hydrogen (Unsubstituted) |
| N1 Substitution | Hydrogen (Polar) | 3-Methylbutyl (Isopentyl) (Lipophilic) |
| C5 Substitution | Hydroxyl (-OH) | Amine (-NH₂) |
| LogP (Predicted) | ~0.21 (Hydrophilic) | ~3.5 - 4.0 (Highly Lipophilic) |
| BBB Permeability | Low (Requires transport) | High (Passive diffusion predicted) |
| Primary Class | Tryptamine Neurotransmitter | N-Alkylated Aminoindole |
Structural Visualization
The diagram below illustrates the structural mismatch. Note the absence of the "Key Pharmacophore" (the ethylamine tail) in the synthetic target.
Caption: Structural comparison highlighting the missing C3-ethylamine pharmacophore in the synthetic target, rendering it inactive at the orthosteric 5-HT binding site.
Mechanistic Biological Activity[1][2][3][4]
Serotonin: The GPCR Agonist Mechanism
Serotonin acts by binding to 5-HT receptors (mostly GPCRs). The mechanism is highly specific:
-
Ionic Lock: The protonated amine on the C3-ethyl side chain forms a salt bridge with a conserved Aspartate (Asp3.32) residue in Transmembrane Domain 3 (TM3) of the receptor.
-
Hydrogen Bonding: The C5-hydroxyl group forms hydrogen bonds with Serine/Threonine residues in TM5.
-
Result: Conformational change activates the G-protein (Gs, Gi, or Gq).
The Target: this compound
This compound lacks the C3-ethylamine side chain. Therefore:
-
Loss of Affinity: It cannot form the salt bridge with Asp3.32. It is expected to have negligible affinity for the orthosteric site of 5-HT receptors.
-
N1-Lipophilicity: The isopentyl group on the indole nitrogen (N1) prevents hydrogen bonding at this position and significantly increases lipophilicity.
-
Potential Activity:
-
Kinase Inhibition Scaffold: 5-aminoindoles are frequent scaffolds for kinase inhibitors. The N1-substitution suggests it may be designed to fit into a hydrophobic pocket of an enzyme rather than a surface receptor.
-
Membrane Permeability: Unlike serotonin, this compound will cross the Blood-Brain Barrier (BBB) via passive diffusion due to its high LogP and lack of a permanently charged amine.
-
Experimental Protocols for Comparison
To empirically validate the difference in activity, the following self-validating protocols are recommended.
Protocol A: Competitive Radioligand Binding Assay (5-HT1A)
Objective: To prove the synthetic target does not bind to the serotonin receptor.
-
Preparation:
-
Source: CHO cell membranes expressing human 5-HT1A receptors.
-
Radioligand: [³H]-8-OH-DPAT (0.5 nM).
-
Test Compounds: Serotonin (Positive Control) and this compound (10⁻¹⁰ M to 10⁻⁵ M).
-
-
Incubation:
-
Incubate membranes with radioligand and test compound in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.
-
-
Filtration:
-
Rapidly filter through GF/B glass fiber filters using a cell harvester.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Expected Result: Serotonin will show a sigmoidal displacement curve (
nM). The synthetic target will likely show no displacement (flat line) up to 10 µM, confirming it is not a serotonergic ligand.
-
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: To demonstrate the superior membrane permeability of the synthetic target.
-
System: 96-well donor/acceptor plate system separated by a PVDF membrane coated with lecithin/dodecane (artificial lipid bilayer).
-
Loading:
-
Donor Well: 10 mM solution of compound in PBS (pH 7.4).
-
Acceptor Well: Pure PBS.
-
-
Incubation: 18 hours at room temperature in a humidity chamber.
-
Quantification:
-
Measure concentration in donor and acceptor wells using UV-Vis spectroscopy (280 nm for indole).
-
-
Calculation:
-
Calculate Effective Permeability (
). -
Expected Result: Serotonin (
cm/s, Low). Synthetic Target ( cm/s, High).
-
Signaling Pathway & Metabolism Diagram
The following diagram contrasts the metabolic fate and signaling potential of the two compounds.
Caption: Serotonin relies on active transport and specific receptors, whereas the synthetic target relies on passive diffusion and hepatic metabolism.
Conclusion
This compound is not a functional substitute for serotonin. The absence of the C3-ethylamine side chain removes the capacity for specific interaction with the conserved Aspartate residue in serotonin receptors. Instead, this molecule represents a lipophilic aminoindole scaffold , likely utilized in drug discovery as a membrane-permeable building block or a kinase inhibitor precursor, rather than a neurotransmitter modulator.
References
-
Nichols, D. E., & Nichols, C. D. (2008). Serotonin Receptors. Chemical Reviews, 108(5), 1614–1641. Link
-
Glennon, R. A., et al. (1994). Binding of substituted tryptamines at 5-HT1A and 5-HT2 serotonin receptors. Journal of Medicinal Chemistry, 37(13), 1929–1935. Link
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery and development. Current Opinion in Chemical Biology, 7(3), 402–408. Link
-
Sigma-Aldrich. Product Specification: this compound. Sigma-Aldrich Catalog. Link
-
Brea, J., et al. (2016). 5-HT1A Receptor Agonists: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 23(36), 4151-4171. Link
Sources
Definitive Structural Confirmation of 1-(3-methylbutyl)-1H-indol-5-amine: A Comparative 2D NMR Guide
Topic: Confirming the molecular structure of 1-(3-methylbutyl)-1H-indol-5-amine with 2D NMR Content Type: Publish Comparison Guides
Executive Summary
In the development of indole-based therapeutics, the regiochemical ambiguity between N1-alkylation and C3-alkylation presents a critical quality control challenge. This guide provides a technical comparison of structural elucidation methods for This compound , a scaffold often implicated in serotonin receptor modulation and kinase inhibition.
While Mass Spectrometry (MS) and 1D NMR are standard for purity assessment, they frequently fail to unambiguously distinguish the N1-isomer from the thermodynamically competitive C3-isomer. This guide establishes 2D NMR (specifically HMBC and NOESY) as the superior, self-validating protocol for confirming the connectivity of the 3-methylbutyl chain to the indole nitrogen, offering a faster and more versatile alternative to X-ray crystallography.
The Structural Challenge: N1 vs. C3 Regioisomerism
The synthesis of this compound typically involves the alkylation of 5-nitroindole or 5-aminoindole with 1-bromo-3-methylbutane. Due to the ambient nucleophilicity of the indole ring, two isomers are chemically possible:
-
Target Molecule (N1-Alkylated): The isopentyl group is attached to the pyrrole nitrogen.
-
Alternative Isomer (C3-Alkylated): The isopentyl group attaches to the C3 carbon, retaining the N-H proton.
Why this matters: The biological activity of indole drugs is strictly dependent on this substitution pattern. Misidentification leads to "dead-end" SAR (Structure-Activity Relationship) data.
Comparative Analysis of Characterization Methods
The following table objectively compares the performance of 2D NMR against alternative validation methods for this specific molecule.
| Feature | 2D NMR (Recommended) | 1D NMR ( | HRMS (Mass Spec) | X-Ray Crystallography |
| Connectivity Proof | Definitive. HMBC links alkyl protons to Indole C2/C7a. | Inferential. Based only on chemical shift heuristics. | None. Confirms formula only. | Definitive. Direct atom mapping. |
| Isomer Distinction | High. Distinguishes N1 vs. C3 via scalar coupling. | Low. N-CH | Zero. Isomers have identical mass ( | High. Absolute structure. |
| Sample State | Solution (DMSO- | Solution. | Solution/Gas. | Solid Crystal (Required). |
| Turnaround Time | 2–4 Hours. | 10–30 Minutes. | < 5 Minutes. | Days to Weeks (if crystallizable). |
| Cost Efficiency | High. Uses standard equipment. | Very High. | High. | Low. Resource intensive. |
Verdict: While X-ray is the "gold standard," it is often impractical for routine screening of amorphous intermediates. 2D NMR offers the optimal balance of speed, cost, and definitive structural proof.
Technical Protocol: The Self-Validating 2D NMR System
To confirm the structure of this compound, follow this step-by-step 2D NMR workflow. This protocol relies on Heteronuclear Multiple Bond Correlation (HMBC) as the primary decision gate.
Phase 1: Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl to sharpen the exchangeable amine (-NH ) protons and prevent aggregation. -
Concentration: 10–15 mg in 600 µL solvent. High concentration is critical for detecting weak long-range HMBC correlations.
Phase 2: Acquisition Parameters
Run the following sequence in order:
- H NMR (1D): For integration and purity check.
-
COSY (Correlation Spectroscopy): To map the spin systems (Indole ring vs. Isopentyl chain).
-
HSQC (Heteronuclear Single Quantum Coherence): To assign protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Coherence): The Critical Step. Set long-range coupling delay for 8 Hz (
). -
NOESY (Nuclear Overhauser Effect Spectroscopy): For spatial confirmation (Mixing time: 300–500 ms).
Phase 3: Data Interpretation Logic
The structure is confirmed ONLY if the following criteria are met:
A. The "Smoking Gun" HMBC Correlations
In the N1-alkylated product, the methylene protons attached to the nitrogen (
-
C2 of Indole:
ppm (2-bond coupling). -
C7a of Indole:
ppm (3-bond coupling).
If the alkyl group were at C3, you would see correlations to C2 and C3a, but NOT C7a, and the proton chemical shift would be significantly upfield (
B. NOESY Spatial Verification
-
N1-Isomer: Strong NOE between
-CH protons and Indole H2 / H7 . -
C3-Isomer: NOE between Alkyl-CH
and Indole H2 / H4 (and presence of Indole N-H).
Visualization of Logic and Workflow
Diagram 1: Structural Confirmation Workflow
This decision tree illustrates the logical flow from crude synthesis to definitive structure confirmation.
Caption: Logical workflow for distinguishing N1-alkylation from C3-alkylation using NMR data checkpoints.
Diagram 2: Key HMBC & NOESY Correlations
This diagram maps the specific atomic interactions required to confirm the structure.
Caption: Visualization of the critical HMBC (blue) and NOESY (red) correlations that confirm the N1-attachment.
Experimental Data Summary (Expected)
For researchers validating their synthesis, the following chemical shift ranges are diagnostic for the N1-isomer in DMSO-
| Position | Atom | Shift ( | Multiplicity | Key Correlation (HMBC) |
| N-Linker | H-1' | 4.10 – 4.20 | Triplet | C2, C7a (Definitive) |
| Indole | H-2 | 7.20 – 7.30 | Doublet | C3, C7a, C1' |
| Indole | H-3 | 6.30 – 6.40 | Doublet | C2, C3a, C4 |
| Indole | H-4 | 6.80 – 6.90 | Doublet | C3, C6 |
| Indole | H-6 | 6.55 – 6.65 | dd | C4, C7a |
| Indole | H-7 | 7.10 – 7.20 | Doublet | C5, C3a |
| Amine | -NH | 4.50 – 5.00 | Broad s | C5, C4, C6 |
Note: In the C3-isomer, the alkyl protons would appear upfield (~2.7 ppm), and the H-3 doublet would be absent.
References
-
Royal Society of Chemistry. Supporting Information: Indoles - NMR Characterization Data. (Accessed 2023).[1] Available at: [Link]
-
National Institute of Standards and Technology (NIST). 1H-Indole-3-ethanamine, N-methyl- Spectral Data.[2] NIST Chemistry WebBook.[2] Available at: [Link]
-
MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry 2020, 12, 1184. Available at: [Link]
-
National Institutes of Health (NIH). Optimizing 1D 1H-NMR profiling of plant samples. Available at: [Link]
-
ResearchGate. Divergent N‐ and C3‐alkylation of indoles and indolines via TM‐catalyzed borrowing‐hydrogen methodology. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Replicating Experimental Findings for Novel Bioactive Compounds
The landscape of drug discovery is littered with promising compounds that showed initial brilliance but failed to reproduce in subsequent studies. This "reproducibility crisis" is a significant bottleneck, wasting invaluable resources and time.[1][2] The ability to rigorously and reliably replicate initial findings is not merely a validation step; it is the bedrock upon which all further preclinical and clinical development is built.
This guide provides a systematic framework for researchers, scientists, and drug development professionals to approach the replication of experimental findings for novel bioactive compounds. We will move beyond a simple checklist of steps to explore the causality behind experimental choices, ensuring that each stage of the process is a self-validating system. Our goal is to instill a culture of rigor and transparency that ultimately leads to more robust and translatable scientific discoveries.[3][4]
Deconstructing the Original Finding: A Blueprint for Replication
Before a single pipette touches a tip, a thorough deconstruction of the original publication is paramount. This is not a passive reading exercise but an active interrogation of the reported methods and data.
-
Scrutinize the Methods Section: Journal space limitations often lead to abbreviated methods.[5] It's crucial to identify potential ambiguities. Was the buffer made fresh?[2] What was the specific passage number range of the cell line? What was the source and lot number of critical reagents like antibodies or growth factors?[5] These seemingly minor details are often major sources of experimental variability.[6][7]
-
Analyze the Data: Evaluate the reported data for robustness. How many biological replicates were performed? Are error bars representing standard deviation or standard error of the mean? Is the statistical analysis appropriate for the experimental design?[8] A lack of transparency in data reporting should be considered a red flag.
-
Assess the Reagents: Identify all key reagents, particularly the bioactive compound itself and the biological system (e.g., cell line, protein). Plan to source identical materials or, if not possible, justifiable alternatives. Be aware that even commercially supplied reagents can have significant lot-to-lot variability.
Pillar 1: Authenticating the Bioactive Compound
The Twin Pillars of Compound Identity: Purity and Structure
-
Purity Assessment: The presence of even minor impurities can drastically alter biological outcomes, either by possessing their own activity or by interfering with the intended compound.[10][11] It is imperative to determine the purity of your compound batch.
-
Orthogonal Chromatographic Methods: Relying on a single method is insufficient. High-Performance Liquid Chromatography (HPLC) coupled with different detection methods (e.g., UV, MS) and using different column chemistries provides a more comprehensive purity profile.
-
Quantitative NMR (qNMR): This technique offers a versatile and orthogonal means of purity evaluation against a certified reference standard.[9]
-
-
Structural Confirmation: You must confirm that the molecular structure of your compound is correct.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards for elucidating the detailed atomic structure of a molecule, ensuring all atoms are in their correct places.[12][13]
-
Table 1: Comparison of Compound Authentication Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC-UV | Differential partitioning between mobile and stationary phases with UV absorbance detection. | Purity profile, presence of UV-active impurities. | Widely available, robust, quantitative. | Only detects chromophoric impurities; co-eluting impurities may be missed. |
| LC-MS | HPLC separation followed by mass-to-charge ratio detection. | Purity, molecular weight of compound and impurities. | High sensitivity, provides molecular weight information.[12] | Ionization efficiency can vary, making quantification complex. |
| qNMR | Measures the nuclear magnetic resonance signal of atomic nuclei in a magnetic field. | Absolute purity, structural confirmation.[9] | Universal detection, highly accurate, no need for identical reference standard. | Lower sensitivity than MS, requires specialized equipment and expertise. |
Pillar 2: Establishing a Robust and Validated Assay System
With an authenticated compound in hand, the next step is to build a reliable biological assay. A common source of irreproducibility is the inherent variability of biological systems.[14][15] The goal is to minimize this variability and create an assay that is both precise and relevant to the compound's mechanism of action (MoA).[16][17]
Managing Biological Variability
-
Cell Line Authentication: Use only authenticated, low-passage cell lines from a reputable source (e.g., ATCC).[5] Regularly test for mycoplasma contamination.
-
Standardize Cell Culture Practices: Variability can be introduced by subtle differences in media, serum batches, cell density, and incubation times.[14][18] Develop and strictly adhere to a standard operating procedure (SOP) for cell maintenance and plating.[7]
-
Consider the Assay Window: The "assay window" (the difference between the signal of the positive and negative controls) determines your ability to detect a compound's effect. Optimize parameters like cell number, incubation time, and reagent concentration to maximize this window.
The Self-Validating Power of Controls
Every single experiment, represented by a single plate or run, must be a self-validating system. This is achieved through the judicious use of controls.[19][20][21]
-
Negative Control: A sample that is not expected to produce a result. This is typically untreated cells or cells treated with a known inactive compound. It defines the baseline and helps identify false positives.[19][20][22]
-
Vehicle Control: A sample treated with the same solvent (e.g., DMSO) used to dissolve the test compound, at the same final concentration. This is critical to ensure that the solvent itself is not causing a biological effect.
-
Positive Control: A sample treated with a known bioactive compound that is expected to produce a maximal, reproducible effect.[22] This control confirms that the assay is working correctly and is capable of detecting the desired biological activity.[19]
Figure 1: The Self-Validating Assay System.
Pillar 3: The Replication Experiment - Design and Execution
This is where the authenticated compound meets the robust assay. The goal is to generate high-quality, reproducible data that can be objectively compared to the original finding.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a step-by-step method for a common colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.
-
Cell Plating (Day 1):
-
Rationale: To create a uniform monolayer of cells in the log growth phase.[18]
-
Steps:
-
Harvest cells from a culture flask that is approximately 70-80% confluent.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/100 µL) in pre-warmed complete media.
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Avoid the outer wells to minimize "edge effects."[16]
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.
-
-
-
Compound Treatment (Day 2):
-
Rationale: To expose the cells to a range of compound concentrations to determine a dose-response relationship.
-
Steps:
-
Prepare a stock solution of the authenticated test compound in DMSO. Create a serial dilution series (e.g., 10 points, 3-fold dilutions).
-
Prepare stock solutions of the positive control (e.g., Staurosporine) and vehicle control (DMSO).
-
Dilute the compound stocks in complete media to a 2X final concentration.
-
Carefully remove the old media from the cells and add 100 µL of the compound-containing media to the appropriate wells. Include wells for negative, vehicle, and positive controls.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
-
MTT Addition and Signal Development (Day 4/5):
-
Rationale: The yellow MTT tetrazolium salt is reduced by metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Steps:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO₂.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified chamber to fully dissolve the formazan crystals.
-
-
-
Data Acquisition:
-
Rationale: To quantify the amount of formazan product.
-
Steps:
-
Gently mix the plate.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis and Comparison
Replication requires more than just a visual match. A quantitative, statistical comparison is necessary.
-
Statistical Analysis: Use non-linear regression to fit a dose-response curve (e.g., four-parameter logistic model) to your data. From this, you can derive key parameters like the IC50 (or EC50) and the maximum effect (Emax). Compare these parameters from your replication study to the original publication using appropriate statistical tests.[24]
Table 2: Hypothetical Replication Data Comparison
| Parameter | Original Published Data | Replication Study 1 | Replication Study 2 | Replication Study 3 | Mean ± SD (Replication) | Statistical Comparison (p-value) |
| IC50 (µM) | 1.2 | 1.5 | 1.3 | 1.6 | 1.47 ± 0.15 | > 0.05 (Not Significant) |
| Emax (%) | 95% | 92% | 96% | 94% | 94% ± 2.0% | > 0.05 (Not Significant) |
| Hill Slope | 1.1 | 1.3 | 1.0 | 1.2 | 1.17 ± 0.15 | > 0.05 (Not Significant) |
Pillar 4: Orthogonal Validation - The Ultimate Confirmation
If the replication experiment is successful, the final step is orthogonal validation. This involves confirming the compound's activity using a different experimental method that relies on a distinct physical principle.[25] This crucial step helps to eliminate the possibility that the observed activity is an artifact of the primary assay format (e.g., compound interference with a fluorescent reporter).[25][26]
For example, if the primary screen was a cell-based functional assay, an orthogonal method could be a biophysical assay that directly measures the binding of the compound to its purified target protein.[27]
Figure 2: Hit Confirmation and Triage Logic.
Table 3: Comparison of Orthogonal Validation Methods for Target Binding
| Method | Principle | Strengths | Weaknesses |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target. | Real-time kinetics (kon, koff), label-free, determines affinity (KD).[25][26] | Requires protein immobilization which may affect activity; can be sensitive to buffer composition. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a target in solution. | Gold standard for thermodynamics (ΔH, ΔS), determines affinity and stoichiometry, label-free.[27] | Requires large amounts of pure protein; lower throughput. |
| Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature upon ligand binding using a fluorescent dye. | High-throughput, low protein consumption, qualitative confirmation of binding.[26] | Indirect measure of binding; not all binding events cause a thermal shift. |
| X-ray Crystallography | Determines the 3D atomic structure of the compound bound to the target protein. | Gold standard for demonstrating target engagement and binding mode.[25][26] | Requires high-quality protein crystals; can be time-consuming and challenging. |
Conclusion: Embracing Rigor for Translatable Science
Replicating experimental findings is not a mere formality but a core scientific responsibility. By systematically authenticating the compound, establishing a robust and controlled assay system, executing well-designed replication experiments, and confirming findings with orthogonal methods, we can build a foundation of trust and reliability. This rigorous, multi-faceted approach is our best defense against the "reproducibility crisis" and our surest path toward developing novel bioactive compounds that translate into meaningful therapeutic advances.
References
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Safety Operating Guide
1-(3-methylbutyl)-1H-indol-5-amine: Proper Disposal Procedures
Topic: 1-(3-methylbutyl)-1H-indol-5-amine proper disposal procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary
Immediate Action Required: Treat this compound as a hazardous organic amine .[1] Due to the 5-aminoindole core, this compound is prone to oxidation and potential aquatic toxicity. Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[2] Critical Prohibition: Do NOT dispose of down the drain or in municipal trash. Do NOT mix with oxidizing agents or strong acids during waste accumulation.
Chemical Profile & Hazard Identification
Scientific Grounding for Safety Protocols
To ensure safe handling, one must understand the structural reactivity of the compound. This compound combines an indole core with a basic amine group and a lipophilic isopentyl chain.[1]
| Property | Characteristic | Operational Implication |
| Chemical Class | Aminoindole / Organic Base | Segregate from acids and oxidizers.[1] |
| Reactivity | Air/Light Sensitive | Compound may darken/degrade.[3][4] Store waste in amber/opaque containers. |
| Toxicity Profile | Potentially Toxic (Class Assumption) | Treat as Acute Toxin (Oral/Dermal) and Irritant based on 5-aminoindole analogs [1]. |
| Environmental | Aquatic Toxicity | Zero-discharge policy; prevent release into drains or waterways [2].[5] |
| Physical State | Low-melting Solid or Oil | May exist as a viscous oil or solid depending on purity/temp; prepare for liquid or solid waste streams. |
Expert Insight: The 5-amino group significantly increases the electron density of the indole ring, making it susceptible to rapid oxidation. Old or degraded samples should be handled with the same rigor as fresh material, as degradation products (quinoidal species) can also be toxic [3].
Pre-Disposal Stabilization & Segregation
Before disposal, the chemical must be stabilized to prevent uncontrolled reactions in the waste stream.
Segregation Protocol
-
Incompatible With: Strong Oxidizers (e.g., Nitric acid, Peroxides), Strong Acids.
-
Compatible With: Non-halogenated organic solvents (e.g., Methanol, Ethyl Acetate), other basic organic compounds.
Waste Container Selection
-
Solids: High-density polyethylene (HDPE) wide-mouth jars.
-
Liquids: Amber glass or HDPE carboys with vented caps (if evolution of gas is suspected from degradation, though unlikely for this specific compound).
Disposal Workflow
Decision Logic for Waste Management
The following flowchart outlines the decision process for disposing of this compound based on its physical state and mixture status.
Figure 1: Decision matrix for segregating and packaging this compound waste.
Detailed Protocol: Solid Waste
-
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat.
-
Transfer: Transfer the solid material into a chemically compatible container (HDPE or Glass).
-
Decontamination: Wipe the exterior of the original container with a solvent (e.g., ethanol) soaked wipe. Dispose of the wipe in the solid waste container.
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in a satellite accumulation area (SAA) away from light until pickup.
Detailed Protocol: Liquid Waste
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste carboy material.
-
Pouring: Use a funnel to prevent spills. Do not overfill the carboy (leave 10% headspace).
-
Mixture Recording: accurately record the volume added and the concentration of the indole derivative on the waste log.
-
Why? Incineration facilities require precise inventory to manage nitrogen loading and emissions [4].
-
Spill Response Procedures
Emergency Mitigation Strategy
In the event of a spill, rapid containment is necessary to prevent environmental contamination and exposure.[5]
Figure 2: Step-by-step spill response workflow.
Cleanup Protocol:
-
Isolate: Demarcate the area.
-
Neutralization: Because the compound is an amine (basic), neutralization is generally not recommended for small spills as it may generate heat or secondary hazards. Simple absorption is safer.
-
Absorption: Use an inert absorbent (Vermiculite, Bentonite, or commercial spill pads). Do not use paper towels for large spills as they are combustible.
-
Decontamination: After removing the bulk material, clean the surface with a mild detergent solution. Collect all cleaning materials and rinsate as hazardous waste.
Regulatory Compliance (US Context)
-
RCRA Classification: While this compound is not explicitly listed on the EPA P-list or U-list, it must be managed as Hazardous Waste based on generator knowledge of its toxicity and chemical class (Aminoindoles) [5].[1]
-
EPA Waste Code: If the material exhibits specific toxicity characteristics (rare for this specific compound without TCLP data), it might carry a D-code. However, in most research settings, it is coded as Non-RCRA Regulated Hazardous Waste (if no specific characteristics apply) or assigned a state-specific code depending on local regulations (e.g., Texas Class 1).
-
Best Practice: Always default to "Hazardous Chemical Waste" to ensure incineration.
Quantitative Data Summary for Disposal
| Parameter | Specification |
| Disposal Method | Fuel Blending / Incineration |
| Waste Code (Generic) | D001 (if in flammable solvent), or Non-Regulated Toxic |
| Container Type | HDPE or Glass (Amber preferred) |
| Max Storage Time | Typically 90 days (SAA rules) or 1 year (Satellite rules vary) |
References
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 1-methyl-1H-indol-5-amine.[1][8] Retrieved from [Link][8]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]
-
Purdue University Radiological and Environmental Management. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
